molecular formula C10H8N2O4 B3331415 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione CAS No. 83039-59-2

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione

Cat. No. B3331415
CAS RN: 83039-59-2
M. Wt: 220.18 g/mol
InChI Key: PEYUFPYVQJYKPV-UHFFFAOYSA-N
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Description

1-(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione (1-PCP) is a pyrrolidinedione derivative that has been widely studied in the scientific field. It has been used in a variety of different applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This review provides an overview of 1-PCP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Ring Halogenation in Organic Synthesis

1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been used in the halogenation of polyalkylbenzenes. This process, involving catalytic quantities of p-toluenesulfonic acid, is crucial in organic synthesis for preparing halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

NMR Spectroscopy and Molecular Structure

1-Aryl-2,5-pyrrolidinediones, analogs of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been synthesized and studied using 1H NMR spectroscopy. This research provides insights into the distinct chemical environments of aliphatic hydrogens in these compounds and their molecular structures (Hubbard et al., 1992).

Spectroscopic Analysis and Molecular Modelling

Studies on 2,5-pyrrolidinedione, a compound structurally related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have used IR spectroscopy and ab initio MO calculations. This research gives detailed insights into the changes in molecular structure and bond lengths when the molecule transforms into a nitranion (Stamboliyska et al., 2000).

Synthesis of Spin Labels in Biomedical Research

Research on pyrrolidine derivatives, closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, includes the synthesis of stable free radicals for use as molecular probes and labels in magnetic resonance spectroscopy and imaging. This is vital in biophysical and biomedical applications (Dobrynin et al., 2021).

Electrochemistry in Material Science

Pyrrole coupling chemistry, involving pyrrolidine derivatives, has been employed to synthesize materials with potential applications in electrochromic devices, ion receptors, and metal detection. This research highlights the role of these compounds in developing advanced materials with diverse applications (Mert et al., 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-4-5-9(14)12(8)16-10(15)7-3-1-2-6-11-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUFPYVQJYKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione

Synthesis routes and methods

Procedure details

The N-picolinoyloxysuccinimide is prepared by adding 8.4 g of N,N'-dicyclohexylcarbodiimide to a solution of 5.0 g of picolinic acid and 4.7 g of N-hydroxysuccinimide in 50 ml of dimethylformamide. The mixture is stirred overnight, triturated with ether and recrystallized from ethyl acetate, methylene chloride (1:1). The solid is collected and dried; mp. 174°-175°.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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